molecular formula C18H16FN3O2S B1263455 6-[(2-Fluorophenyl)methyl]-2-(1-hydroxyethyl)-4-methyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone

6-[(2-Fluorophenyl)methyl]-2-(1-hydroxyethyl)-4-methyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone

Cat. No. B1263455
M. Wt: 357.4 g/mol
InChI Key: JSCKNKLLUFQKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2-fluorophenyl)methyl]-2-(1-hydroxyethyl)-4-methyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone is an organic heterobicyclic compound, an organosulfur heterocyclic compound and an organonitrogen heterocyclic compound.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Pyridazinone derivatives, including 6-[(2-Fluorophenyl)methyl]-2-(1-hydroxyethyl)-4-methyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone, have been synthesized and evaluated for their potential as analgesic and anti-inflammatory agents. These compounds have shown promising results in tests such as the phenylbenzoquinone-induced writhing test and carrageenan-induced paw edema method, indicating their potential effectiveness in pain relief and inflammation reduction (Gökçe et al., 2005), (Şahina et al., 2004).

Cardiovascular and Antihypertensive Applications

  • Some pyridazinone derivatives, similar in structure to 6-[(2-Fluorophenyl)methyl]-2-(1-hydroxyethyl)-4-methyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone, have been studied for their antihypertensive activities. These compounds have shown appreciable activity in both in vitro and in vivo models, suggesting their potential use in managing hypertension (Demirayak et al., 2004).

Antiplatelet and Vasodilatory Effects

  • Research on pyridazinone derivatives has also explored their capacity to inhibit platelet aggregation and promote vasodilation. These effects are crucial for potential applications in cardiovascular disease management, where controlling blood clot formation and improving blood flow are vital (Montero-Lastres et al., 1999), (Bansal et al., 2009).

Antitumor Activity

  • Novel pyridazinone derivatives have been synthesized and evaluated for their antitumor activity. This research indicates that certain pyridazinone compounds could be effective in inhibiting the growth of cancer cells, opening new avenues in cancer therapy (Qin et al., 2020).

Anti-Inflammatory Properties without Gastrotoxicity

  • A study on 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone, similar in structure to the compound , demonstrated anti-inflammatory effects without causing acute gastrotoxicity. This finding is significant as it suggests these compounds can be effective anti-inflammatory agents with a reduced risk of gastrointestinal damage, a common issue with non-steroidal anti-inflammatory drugs (NSAIDs) (Szandruk-Bender et al., 2021).

properties

Product Name

6-[(2-Fluorophenyl)methyl]-2-(1-hydroxyethyl)-4-methyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone

Molecular Formula

C18H16FN3O2S

Molecular Weight

357.4 g/mol

IUPAC Name

10-[(2-fluorophenyl)methyl]-4-(1-hydroxyethyl)-7-methyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one

InChI

InChI=1S/C18H16FN3O2S/c1-10(23)15-7-14-17(25-15)12-8-20-22(18(24)16(12)21(14)2)9-11-5-3-4-6-13(11)19/h3-8,10,23H,9H2,1-2H3

InChI Key

JSCKNKLLUFQKEX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(S1)C3=C(N2C)C(=O)N(N=C3)CC4=CC=CC=C4F)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[(2-Fluorophenyl)methyl]-2-(1-hydroxyethyl)-4-methyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone
Reactant of Route 2
6-[(2-Fluorophenyl)methyl]-2-(1-hydroxyethyl)-4-methyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone
Reactant of Route 3
Reactant of Route 3
6-[(2-Fluorophenyl)methyl]-2-(1-hydroxyethyl)-4-methyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone
Reactant of Route 4
Reactant of Route 4
6-[(2-Fluorophenyl)methyl]-2-(1-hydroxyethyl)-4-methyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone
Reactant of Route 5
6-[(2-Fluorophenyl)methyl]-2-(1-hydroxyethyl)-4-methyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone
Reactant of Route 6
6-[(2-Fluorophenyl)methyl]-2-(1-hydroxyethyl)-4-methyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone

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